4-(3,4,5-三氟苯基)吡咯烷-2-酮

描述

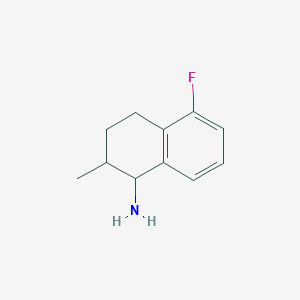

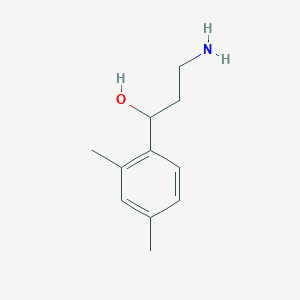

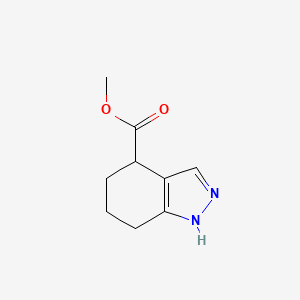

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one has several scientific research applications:

准备方法

The synthesis of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

作用机制

The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

相似化合物的比较

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

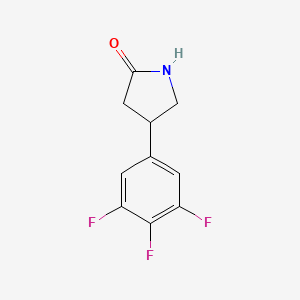

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one: Similar structure but different fluorine substitution pattern.

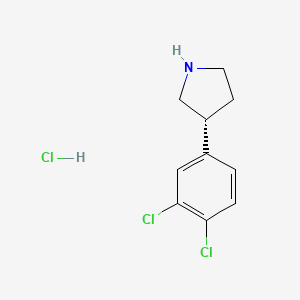

4-(3,4-Difluorophenyl)pyrrolidin-2-one: Lacks one fluorine atom compared to the trifluorinated compound.

4-(3,5-Difluorophenyl)pyrrolidin-2-one: Another difluorinated analog with a different substitution pattern.

The uniqueness of 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one lies in its specific trifluorinated phenyl group, which imparts distinct chemical and physical properties .

属性

IUPAC Name |

4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUUWAXTSJRLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263774-97-5 | |

| Record name | 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one interact with its target, SV2A, and what are the downstream effects of this interaction?

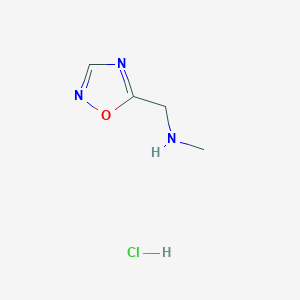

A1: 4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one itself doesn't directly interact with SV2A. It serves as a scaffold for developing PET tracers like ¹¹C-UCB-J and ¹⁸F-SynVesT-1. These tracers bind to SV2A, a protein found on synaptic vesicles in neurons. This binding allows researchers to visualize and quantify synaptic density in the brain using PET imaging. [, , ] No downstream effects are elicited by the binding of these tracers, as they are designed for imaging purposes and not to elicit pharmacological responses.

Q2: What are the advantages of using ¹⁸F-SynVesT-1 over ¹¹C-UCB-J for PET imaging of SV2A?

A2: While both tracers exhibit excellent kinetic and in vivo binding properties for imaging SV2A, ¹⁸F-SynVesT-1 utilizes the ¹⁸F isotope, which has a longer half-life (110 minutes) compared to the ¹¹C isotope (20 minutes) used in ¹¹C-UCB-J. [] This longer half-life makes ¹⁸F-SynVesT-1 more practical for clinical applications, allowing for longer scan times and easier transportation and distribution.

Q3: How does head motion affect PET imaging results, and how can the data-driven motion correction method COD address this issue?

A3: Head motion during PET scans can significantly degrade image quality and lead to inaccurate quantification of tracer uptake. [] Traditional methods like frame-based image registration (FIR) are limited in their ability to correct for motion within short timeframes. The data-driven motion correction method, centroid of distribution (COD), utilizes the PET raw data itself to detect and correct for even small head movements. By analyzing changes in the center of the line of response for all detected events, COD can identify motion time points with high sensitivity. This allows for more accurate motion correction, leading to improved image quality and more reliable quantification of SV2A binding with tracers like ¹¹C-UCB-J. []

Q4: What makes SV2A a promising target for studying synaptic density in neurodegenerative disorders like Alzheimer's disease?

A4: SV2A is an integral membrane protein found on virtually all synaptic vesicles in the brain. [] This ubiquitous expression makes it a suitable marker for assessing overall synaptic density. In Alzheimer's disease, synaptic loss is a major structural correlate of cognitive decline. [] Therefore, imaging SV2A with tracers like ¹¹C-UCB-J allows researchers to directly assess synaptic density in living patients and potentially monitor disease progression or treatment efficacy. []

Q5: Can ¹¹C-UCB-J PET imaging be used to assess spinal cord injury (SCI)?

A5: Yes, research suggests that ¹¹C-UCB-J PET imaging can be a valuable tool for assessing SCI. Studies have demonstrated significant SV2A loss in animal models of SCI using both in vitro autoradiography and in vivo ¹¹C-UCB-J PET imaging. [] The ability to non-invasively visualize and quantify SV2A loss with ¹¹C-UCB-J PET offers a potential method for evaluating the extent of spinal cord damage and monitoring the effectiveness of therapeutic interventions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)

![6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)